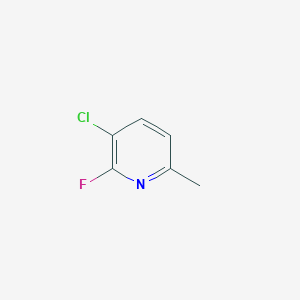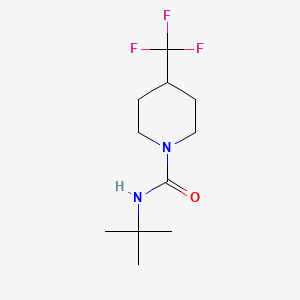
3-Chloro-2-fluoro-6-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-fluoropyridine is used as a reactant in the synthesis of several compounds with therapeutic potential . It’s a derivative of 2-fluoro-6-methylpyridine, also known as 2-fluoro-6-picoline .
Synthesis Analysis
The synthesis of fluorinated pyridines, including 3-Chloro-2-fluoro-6-methylpyridine, has been a topic of interest in recent literature . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis
The molecular formula of 3-Chloro-2-fluoro-6-methylpyridine is C6H5ClFN . Its molecular weight is 145.56 . The InChI key for this compound is BGDYLOGCMJAUHR-UHFFFAOYSA-N .Chemical Reactions Analysis
3-Chloro-2-fluoro-6-methylpyridine is used as a reactant in the synthesis of several compounds with therapeutic potential . It’s a derivative of 2-fluoro-6-methylpyridine, also known as 2-fluoro-6-picoline .Physical And Chemical Properties Analysis
The physical form of 3-Chloro-2-fluoro-6-methylpyridine is solid . It should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
Agrochemical Applications
3-Chloro-2-fluoro-6-methylpyridine is a key structural motif in active agrochemical ingredients . Trifluoromethylpyridines (TFMP) and its derivatives, which include 3-Chloro-2-fluoro-6-methylpyridine, are used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
TFMP derivatives are also used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Veterinary Applications
In the veterinary industry, two products containing the TFMP moiety have been granted market approval . These products likely leverage the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Spectroscopic Analysis
2-Chloro-6-methylpyridine, a compound similar to 3-Chloro-2-fluoro-6-methylpyridine, has been used for experimental FTIR and FT-Raman spectroscopic analyses . It’s reasonable to assume that 3-Chloro-2-fluoro-6-methylpyridine could be used in a similar manner.
Conformational Studies
2-Chloro-6-methylpyridine has also been used for conformational studies . Given the structural similarity, 3-Chloro-2-fluoro-6-methylpyridine could potentially be used in similar research applications.
Synthesis of Fluorinated Pyridines
3-Chloro-2-fluoro-6-methylpyridine could potentially be used in the synthesis of fluorinated pyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Treatment of Organophosphorus Nerve-Agent Poisoning
2-Amino-3-methylpyridine, a compound similar to 3-Chloro-2-fluoro-6-methylpyridine, has been used for the synthesis of fluorine-containing pyridine aldoximes, which are of potential use for the treatment of organophosphorus nerve-agent poisoning . It’s possible that 3-Chloro-2-fluoro-6-methylpyridine could be used in a similar manner.
Radiobiology
The synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds is another potential application . Given the structural similarity, 3-Chloro-2-fluoro-6-methylpyridine could potentially be used in similar research applications.
Wirkmechanismus
Target of Action
Fluoropyridines, a class of compounds to which it belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various pharmaceuticals and agrochemicals .
Mode of Action
It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence how they interact with their targets.
Biochemical Pathways
Fluoropyridines are often used in suzuki–miyaura cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that they may play a role in the formation of carbon-carbon bonds in biochemical pathways.
Pharmacokinetics
Its molecular weight is 14556 , which could influence its absorption and distribution
Result of Action
Given its potential use in the synthesis of pharmaceuticals and agrochemicals , it may contribute to the therapeutic effects of these compounds.
Action Environment
The action of 3-Chloro-2-fluoro-6-methylpyridine can be influenced by various environmental factors. For instance, it is recommended to be stored in a refrigerator , suggesting that its stability could be affected by temperature. Additionally, its reactivity in Suzuki–Miyaura cross-coupling reactions could be influenced by the presence of a transition metal catalyst .
Safety and Hazards
The compound is classified as a warning under the GHS07 signal word. It has hazard statements H302-H315-H319-H332-H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Zukünftige Richtungen
The interest towards fluoropyridines, including 3-Chloro-2-fluoro-6-methylpyridine, is explained by their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .
Eigenschaften
IUPAC Name |
3-chloro-2-fluoro-6-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFN/c1-4-2-3-5(7)6(8)9-4/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJAFDDPOQNOOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-carbamoylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2936194.png)



![8-(4-Ethoxyphenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2936201.png)
![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2936202.png)
![Methyl 4-[[1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate](/img/structure/B2936207.png)
![4-(azepan-1-ylsulfonyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2936208.png)
![2-(2-Oxopyrrolidin-1-yl)-N-[4-phenyl-3-(prop-2-enoylamino)butyl]butanamide](/img/structure/B2936210.png)

![2-[9-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2936213.png)
![1-ethyl-4-[8-(4-methoxybenzoyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperazine hydrochloride](/img/structure/B2936215.png)

![N-cyclohexyl-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2936217.png)